2-Methoxy-6-methylbenzoyl chloride
Overview
Description
2-Methoxy-6-methylbenzoyl chloride is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoyl chloride, characterized by the presence of a methoxy group at the 2-position and a methyl group at the 6-position on the benzene ring. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-methylbenzoyl chloride typically involves the chlorination of 2-Methoxy-6-methylbenzoic acid. The process can be summarized as follows:
Starting Material: 2-Methoxy-6-methylbenzoic acid.
Reagent: Thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Reaction Conditions: The reaction is usually carried out under reflux conditions, where the acid reacts with the chlorinating agent to form the corresponding acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Raw Materials: 2-Methoxy-6-methylbenzoic acid, thionyl chloride, or oxalyl chloride.
Catalysts and Solvents: Catalysts such as pyridine may be used to enhance the reaction rate, and solvents like dichloromethane (DCM) or chloroform are employed to dissolve the reactants and products.
Reaction Conditions: The reaction is conducted in large reactors under controlled temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-Methoxy-6-methylbenzoic acid.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF).
Hydrolysis: Water or aqueous base (e.g., NaOH) under mild heating.
Friedel-Crafts Acylation: Catalysts such as aluminum chloride (AlCl3) in anhydrous conditions.
Major Products Formed:
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
Ketones: Formed from Friedel-Crafts acylation.
Scientific Research Applications
2-Methoxy-6-methylbenzoyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the preparation of biologically active compounds for research in drug discovery and development.
Medicine: It is involved in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in drug synthesis, the compound may modify specific functional groups on a target molecule, thereby altering its biological activity .
Comparison with Similar Compounds
2-Methoxybenzoyl chloride: Lacks the methyl group at the 6-position.
6-Methylbenzoyl chloride: Lacks the methoxy group at the 2-position.
2,6-Dimethylbenzoyl chloride: Contains two methyl groups at the 2- and 6-positions instead of a methoxy group.
Uniqueness: 2-Methoxy-6-methylbenzoyl chloride is unique due to the presence of both a methoxy group and a methyl group on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-methoxy-6-methylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-4-3-5-7(12-2)8(6)9(10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMIWIVOVFXWET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512448 | |
Record name | 2-Methoxy-6-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50463-84-8 | |
Record name | 2-Methoxy-6-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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